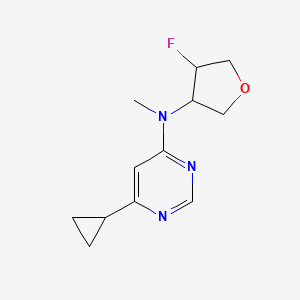

![molecular formula C8H13ClF3N B2741781 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2305252-13-3](/img/structure/B2741781.png)

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

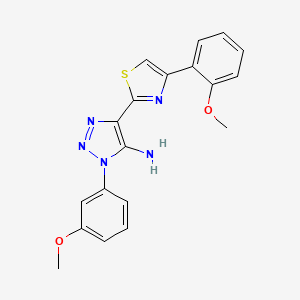

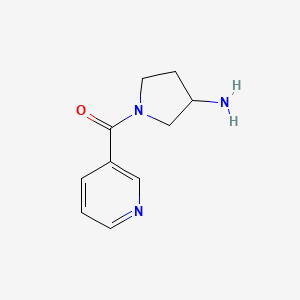

“1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2305252-13-3. It is closely related to 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride, which has a CAS Number: 2243509-08-0 . The latter has a molecular weight of 215.65 .

Molecular Structure Analysis

The InChI code for 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride is 1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-5-1-2-6(7)3-5;/h5-6H,1-4,12H2;1H . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride is a powder . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación

Nucleophile Ring Opening and Fragmentation

Grob and Krasnobajew (1964) explored the reactivity of 1-Aza-bicyclo[2.2.0]hexane, which shares structural similarities with 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine; hydrochloride, demonstrating its potential in nucleophile ring opening and fragmentation reactions. This work highlights the compound's utility in synthesizing various piperidine derivatives through nucleophilic substitution reactions, providing a foundation for further chemical transformations in organic synthesis (Grob & Krasnobajew, 1964).

Intramolecular Reductive Cyclopropanation

Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons through intramolecular reductive cyclopropanation. This methodology underscores the importance of such bicyclic amines in constructing complex molecular architectures, hinting at the broader applications of compounds like 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine; hydrochloride in synthetic organic chemistry (Gensini et al., 2002).

Conformationally Restricted Amino Acids

Glass et al. (1990) synthesized a methionine analogue, showcasing the application of bicyclic compounds in designing conformationally restricted amino acids. This research provides insights into how structural modifications can influence the chemical and biological properties of amino acids, relevant to drug design and development (Glass et al., 1990).

Synthesis and Chemistry of Bicyclic Compounds

Billups et al. (1996) reported on the synthesis and chemical properties of Bicyclo[4.1.0]hept-1,6-ene, illustrating the potential of bicyclic compounds in generating novel chemical entities with unique reactivity and stability profiles. Such studies are crucial for expanding the toolbox of synthetic chemists and exploring new reaction pathways (Billups et al., 1996).

Hydroxyl-Substituted Macrocyclic Amines

Guo-ping et al. (2010) developed a method for synthesizing macrocyclic tri-, tetra-, and hexa-amines with hydroxyl groups, demonstrating the versatility of bicyclic amines in constructing complex macrocyclic structures. This research has implications for creating novel ligands and catalysts in chemistry (Guo-ping, Yong, & Cheng-tai, 2010).

Safety and Hazards

The safety information for 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-1-5(4-7)3-6(7)12;/h5-6H,1-4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELUSSWDIFKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)